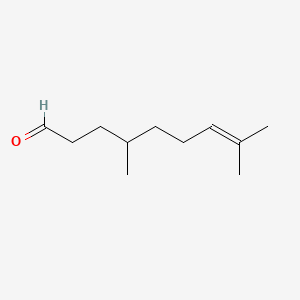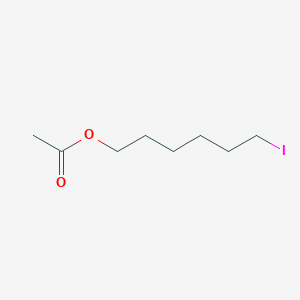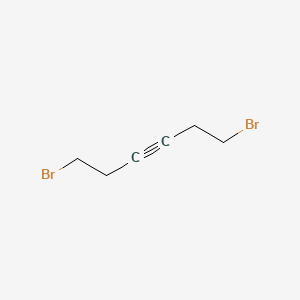
3-Hexyne, 1,6-dibromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hexyne, 1,6-dibromo-: is an organic compound with the molecular formula C6H8Br2. It is a derivative of 3-hexyne, where bromine atoms are attached to the first and sixth carbon atoms. This compound is a colorless liquid and is one of the many bromine-containing aliphatic acetylenes. Its unique structure makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions:
Elimination Reactions of Dihalides: One common method for preparing 3-hexyne, 1,6-dibromo- involves the elimination of hydrogen bromide from 1,6-dibromohexane.
Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process starting from hexane. The initial step involves the bromination of hexane to form 1,6-dibromohexane, followed by dehydrohalogenation to yield 3-hexyne, 1,6-dibromo-.
化学反应分析
Types of Reactions:
Substitution Reactions: 3-Hexyne, 1,6-dibromo- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Polymerization: The compound can be polymerized using Ziegler-type catalysts or transition metal catalysts such as molybdenum (Mo) and tungsten (W).
Major Products:
Substitution Reactions: Depending on the nucleophile used, the major products can include 3-hexyne derivatives with different functional groups replacing the bromine atoms.
Polymerization: The major products are polymers with conjugated polyene structures, which have applications in various industries.
科学研究应用
Chemistry:
Reagent in Organometallic Chemistry: 3-Hexyne, 1,6-dibromo- is used as a reagent in the synthesis of organometallic complexes.
Biology and Medicine:
Potential Antimicrobial Agent: Due to its bromine content, the compound is being explored for its potential antimicrobial properties. Bromine-containing compounds are known to exhibit biological activity against various pathogens.
Industry:
作用机制
The mechanism by which 3-hexyne, 1,6-dibromo- exerts its effects largely depends on the type of reaction it undergoes. In substitution reactions, the bromine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In polymerization reactions, the compound forms long-chain polymers through coordination polymerization facilitated by metal catalysts .
相似化合物的比较
6-Bromo-1-hexyne: This compound is similar in structure but has only one bromine atom attached to the sixth carbon. It exhibits different reactivity and polymerization behavior compared to 3-hexyne, 1,6-dibromo-.
1,5-Dibromo-3-methylpentane: Another bromine-containing aliphatic compound, but with a different carbon chain structure and bromine positions.
Uniqueness:
Dual Bromine Substitution: The presence of bromine atoms at both ends of the carbon chain in 3-hexyne, 1,6-dibromo- makes it unique and allows for diverse chemical reactions and applications.
Polymerization Potential: Its ability to form conjugated polyene polymers sets it apart from other similar compounds.
属性
CAS 编号 |
61233-70-3 |
|---|---|
分子式 |
C6H8Br2 |
分子量 |
239.94 g/mol |
IUPAC 名称 |
1,6-dibromohex-3-yne |
InChI |
InChI=1S/C6H8Br2/c7-5-3-1-2-4-6-8/h3-6H2 |
InChI 键 |
GVVHGLBWJFRVBC-UHFFFAOYSA-N |
规范 SMILES |
C(CBr)C#CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


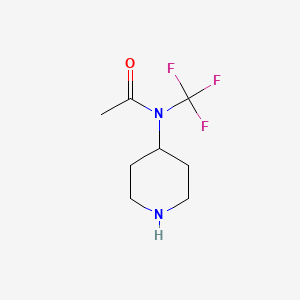
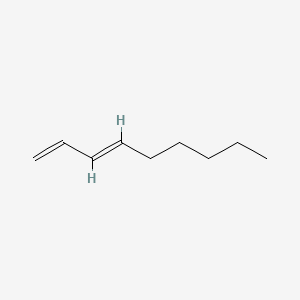
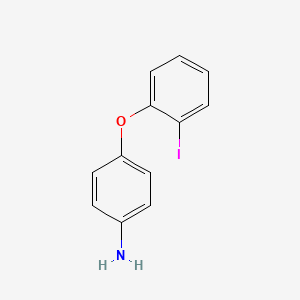
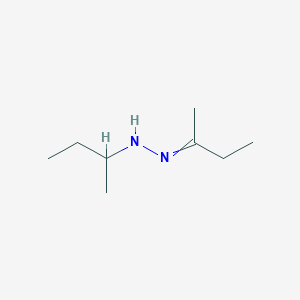
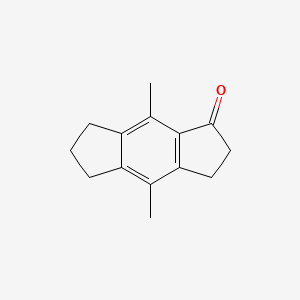
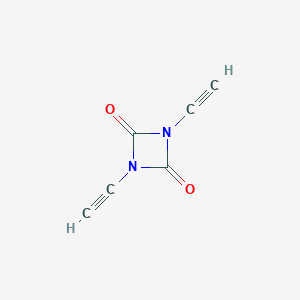
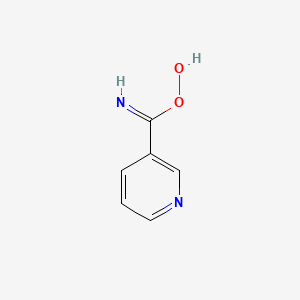
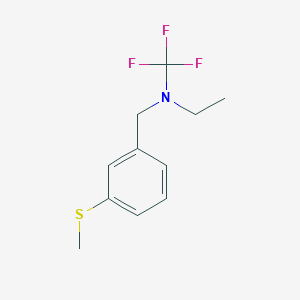
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)
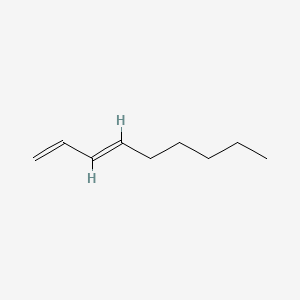
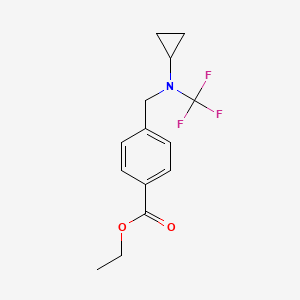
![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)
